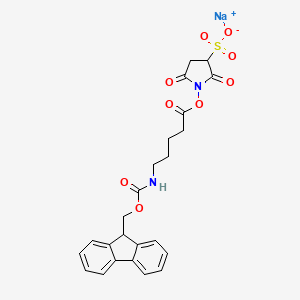
t-Boc-Aminooxy-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-Aminooxy-PEG4-NHS ester: is a versatile compound widely used in bioconjugation and drug development. It consists of a t-Boc (tert-butoxycarbonyl) protected aminooxy group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is particularly useful for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of various bioconjugates and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG4-NHS ester typically involves several key steps:
-
Protection of the Aminooxy Group: : The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the aminooxy compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
PEGylation: : The protected aminooxy compound is then reacted with a PEG4 linker. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an ester bond between the PEG4 and the protected aminooxy group.
-
Activation with NHS: : The final step involves the activation of the PEGylated compound with NHS to form the NHS ester. This is typically done by reacting the PEGylated compound with NHS and a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are employed to ensure the product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-Aminooxy-PEG4-NHS ester undergoes several types of chemical reactions:
-
Substitution Reactions: : The NHS ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out in a buffered aqueous solution at pH 7-9.
-
Deprotection Reactions: : The t-Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to free the aminooxy group.
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Trifluoroacetic Acid (TFA): Used to remove the t-Boc protecting group.
Coupling Reagents: DCC or DIC are used to facilitate the formation of ester bonds during synthesis.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Aminooxy Groups: Obtained after deprotection of the t-Boc group.
Wissenschaftliche Forschungsanwendungen
t-Boc-Aminooxy-PEG4-NHS ester has a wide range of applications in scientific research:
-
Chemistry: : Used in the synthesis of bioconjugates and PEGylated compounds, which are important for improving the solubility and stability of drugs.
-
Biology: : Employed in the labeling of biomolecules, such as proteins and peptides, for imaging and diagnostic purposes.
-
Medicine: : Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and targeted therapies.
-
Industry: : Applied in the production of functionalized surfaces and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of t-Boc-Aminooxy-PEG4-NHS ester involves several key steps:
-
Formation of Amide Bonds: : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a PEG spacer, which provides flexibility and reduces steric hindrance.
-
Deprotection of the t-Boc Group: : The t-Boc group is removed under mild acidic conditions, freeing the aminooxy group for further reactions.
-
Reaction with Aldehydes: : The free aminooxy group can react with aldehydes to form oxime bonds, which are useful in bioconjugation and labeling applications.
Vergleich Mit ähnlichen Verbindungen
t-Boc-Aminooxy-PEG4-NHS ester can be compared with other similar compounds:
-
t-Boc-Aminooxy-PEG2-NHS ester: : Similar in structure but with a shorter PEG spacer, which may affect its solubility and flexibility.
-
t-Boc-Aminooxy-PEG8-NHS ester: : Contains a longer PEG spacer, providing greater flexibility but potentially increasing steric hindrance.
-
Aminooxy-PEG4-NHS ester: : Lacks the t-Boc protecting group, making it more reactive but less stable during storage.
This compound stands out due to its balanced PEG spacer length, which provides an optimal combination of flexibility and stability for various applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXPIZEFLGDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














